

Toxicological Profile of Chlormephos in Mammals: An In-depth Technical Guide

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Compound of Interest

Compound Name: Chlormephos

Cat. No.: B165930

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Disclaimer: **Chlormephos** is an organothiophosphate insecticide that is not approved for use in the European Union and is not registered as a pesticide in the United States.^[1] As such, publicly available, in-depth toxicological data from regulatory bodies is limited. This guide synthesizes the available scientific literature and provides information on the closely related and extensively studied organophosphate, chlorpyrifos, as a surrogate where **Chlormephos**-specific data is unavailable.

Executive Summary

Chlormephos is a non-systemic insecticide with contact and stomach action, belonging to the organophosphate class of chemicals.^{[2][3]} Like other organophosphates, its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.^{[4][5]} This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a range of neurotoxic effects.^[5] **Chlormephos** is classified as highly toxic to mammals if ingested, inhaled, or absorbed through the skin.^[3] This document provides a comprehensive overview of the available toxicological data for **Chlormephos** in mammals, including its acute toxicity, mechanism of action, and, where data is limited, information from surrogate organophosphates.

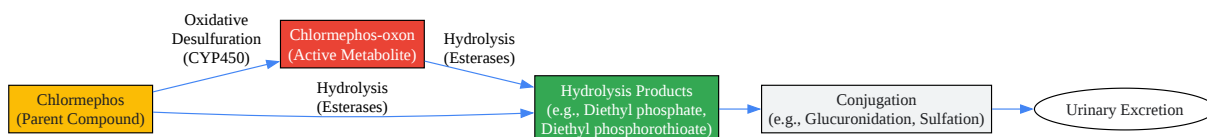
Physicochemical Properties

Property	Value	Reference
Chemical Name	S-(Chloromethyl) O,O-diethyl phosphorodithioate	[1]
CAS Number	24934-91-6	[1]
Molecular Formula	C5H12ClO2PS2	[1]
Molecular Weight	234.7 g/mol	[1]
Physical State	Colorless liquid	[1]
Vapor Pressure	0.057 mm Hg at 30 °C	[6]
Water Solubility	Moderately soluble	[3]

Toxicokinetics and Metabolism

Following oral administration in rats, **Chlormephos** is almost completely eliminated within 24 hours, primarily in the urine as diethyl phosphate and diethyl phosphorothioate.[1] The metabolism of organophosphates like **Chlormephos** generally occurs in the liver and involves two main phases. Phase I reactions include oxidation and hydrolysis, often mediated by cytochrome P450 enzymes.[7] For many organothiophosphates, a key activation step is the oxidative desulfuration to the corresponding oxon, which is a more potent inhibitor of acetylcholinesterase.[8]

A detailed metabolic pathway for **Chlormephos** is not readily available. The following diagram illustrates the generalized metabolic pathway for a similar organothiophosphate, chlorpyrifos, which likely shares common pathways with **Chlormephos**.

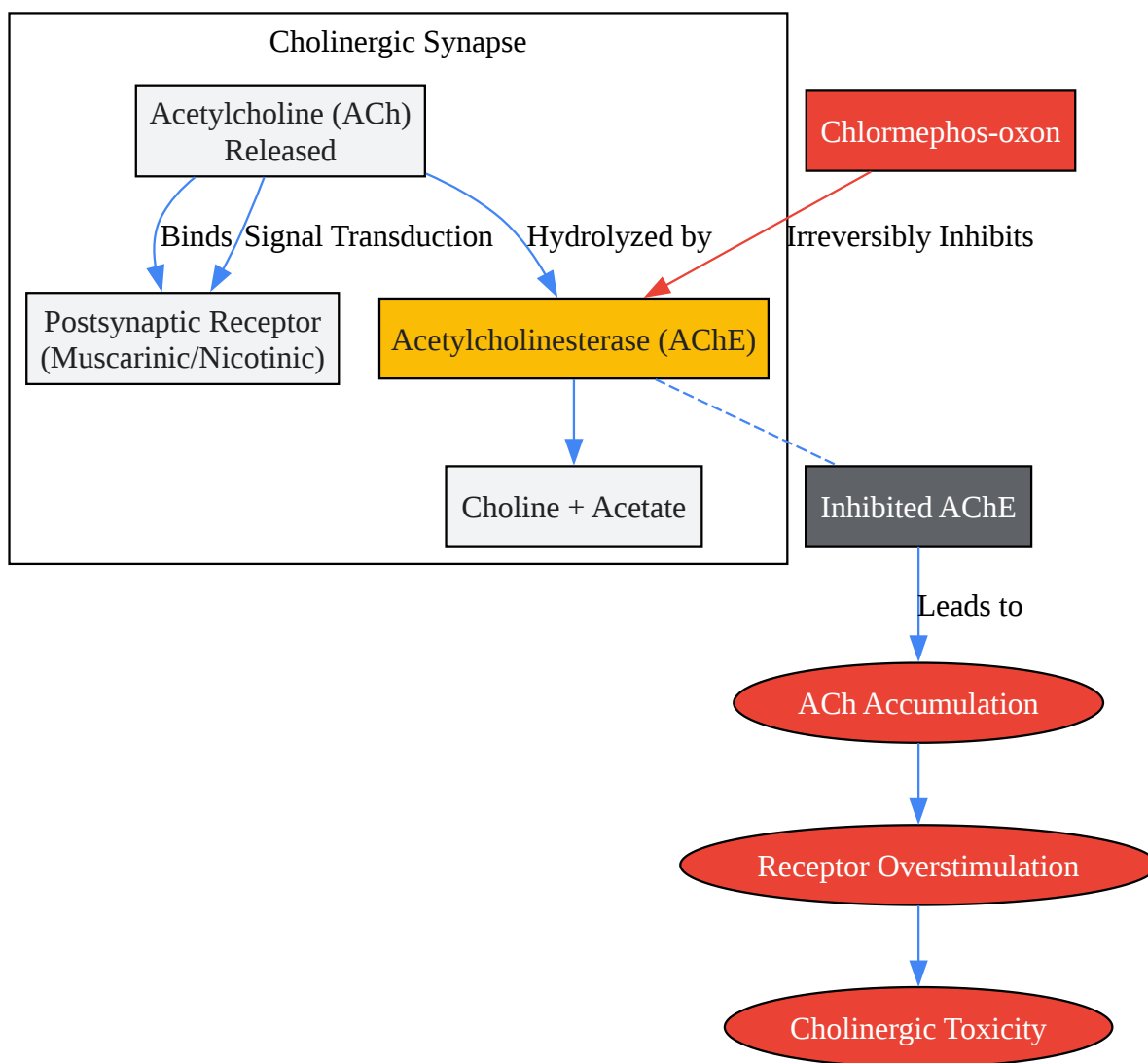


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Figure 1: Generalized Metabolic Pathway of Organothiophosphates.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for **Chlormephos** and other organophosphates is the inhibition of acetylcholinesterase (AChE).^{[4][5]} AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts and at the neuromuscular junction. By inhibiting AChE, **Chlormephos** causes an accumulation of ACh, leading to overstimulation of muscarinic and nicotinic receptors.^[5] This results in a cholinergic crisis characterized by a wide range of symptoms affecting the central and peripheral nervous systems.^[5]



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Figure 2: Acetylcholinesterase Inhibition by **Chlormephos-oxon**.

Toxicological Studies

Acute Toxicity

Chlormephos exhibits high acute toxicity in mammals via oral and dermal routes of exposure.

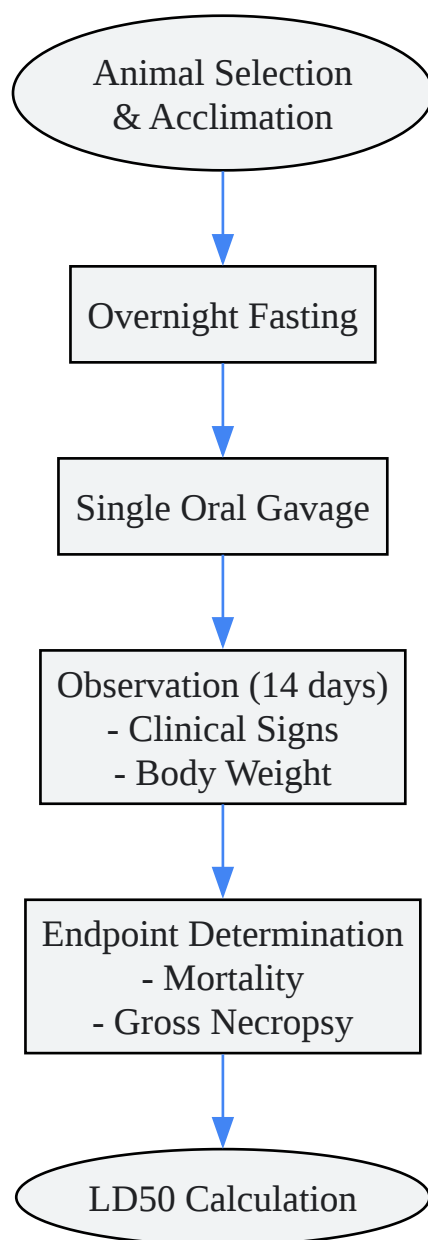
[3]

Table 1: Acute Toxicity of **Chlormephos**

Species	Route	LD50	Reference
Rat (Male)	Oral	2-11 mg/kg	[9]
Rabbit	Dermal	>25 mg/kg	[1]

Experimental Protocol: Acute Oral Toxicity (General Guideline - OECD 425)

- Test Species: Typically rats, nulliparous, non-pregnant females.
- Housing: Housed individually.
- Acclimation: At least 5 days.
- Fasting: Food is withheld overnight before dosing.
- Dosing: A single dose of the test substance is administered by gavage. The initial dose is selected based on available information. Subsequent doses are adjusted up or down depending on the outcome of the previous animal.
- Observation Period: Animals are observed for at least 14 days.
- Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.
- Data Analysis: The LD50 is calculated using the maximum likelihood method.



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Figure 3: General Workflow for an Acute Oral Toxicity Study.

Sub-chronic and Chronic Toxicity

Specific sub-chronic (90-day) and chronic (1-2 year) toxicity studies for **Chlormephos** are not readily available in the public domain. However, studies on other organophosphates provide an indication of potential effects. Chronic exposure to organophosphates can lead to ongoing inhibition of cholinesterase and more subtle neurological and systemic effects.

For the related compound, chlorpyrifos, a 2-year dietary study in Fischer 344 rats established a No-Observed-Adverse-Effect Level (NOAEL) for systemic toxicity.[\[6\]](#)[\[10\]](#)

Table 2: Chronic Toxicity of Chlorpyrifos (Surrogate for **Chlormephos**)

Species	Duration	Route	NOAEL	LOAEL	Effects at LOAEL	Reference
Rat (Fischer 344)	2 years	Dietary	0.1 mg/kg/day	1.0 mg/kg/day	Inhibition of plasma and RBC cholinesterase	[6]
Dog	1 year	Dietary	3.13 mg/kg/day	50 mg/kg/day	Not specified	[11] [12]

Experimental Protocol: 90-Day Oral Toxicity Study (General Guideline - OECD 408)

- Test Species: Typically rats.
- Groups: At least three dose groups and a control group, with an equal number of male and female animals in each group.
- Dosing: The test substance is administered daily in the diet or by gavage for 90 days.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements.
- Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.
- Pathology: Gross necropsy, organ weights, and histopathological examination of a comprehensive set of tissues.
- Endpoints: Identification of target organs, characterization of toxic effects, and determination of the NOAEL.[\[13\]](#)

Genotoxicity

Comprehensive genotoxicity data for **Chlormephos** is limited. A study on 22 organophosphorus pesticides found that several ethyl-organophosphates, including the related chlorpyrifos, were mutagenic in an in vivo mouse micronucleus assay.[\[14\]](#) Most methyl-organophosphates were positive only in in vitro assays.[\[14\]](#)

Table 3: Genotoxicity Profile (General for Organophosphates)

Assay	Test System	Result for some Organophosphates
Ames Test (Bacterial Reverse Mutation)	Salmonella typhimurium	Generally negative
In vitro Mammalian Cell Gene Mutation	e.g., Mouse Lymphoma Assay	Can be positive
In vivo Micronucleus Test	Rodent bone marrow	Can be positive

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (General Guideline - OECD 474)

- Test Species: Typically mice or rats.
- Dosing: The test substance is administered, usually on one or more occasions.
- Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after treatment.
- Analysis: Erythrocytes are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[\[15\]](#)
- Endpoints: The frequency of micronucleated immature (polychromatic) erythrocytes is the primary endpoint.[\[15\]](#)

Carcinogenicity

Specific carcinogenicity bioassays for **Chlormephos** are not publicly available. The US EPA and other regulatory agencies typically require two-year carcinogenicity studies in two rodent species (usually rats and mice) for pesticides intended for food use.^[16] A 2-year dietary study of the related compound chlorpyrifos in Fischer 344 rats did not show evidence of carcinogenicity at doses up to 10 mg/kg/day.^{[6][10]}

Experimental Protocol: Carcinogenicity Study (General Guideline - OECD 451)

- Test Species: Two rodent species, typically rats and mice.
- Groups: At least three dose groups and a control group, with a sufficient number of animals of each sex to allow for meaningful statistical analysis.
- Dosing: The test substance is administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats).
- Observations: Regular clinical observations, body weight and food consumption measurements, and palpation for masses.
- Pathology: Complete gross necropsy and histopathological examination of all tissues from all animals.
- Endpoints: Incidence, type, and location of tumors.

Reproductive and Developmental Toxicity

Information specific to **Chlormephos** is scarce. Studies on the related compound chlorpyrifos have been conducted.

Reproductive Toxicity: A two-generation reproductive toxicity study in rats with chlorpyrifos did not show adverse effects on fertility or reproductive organ structure or function at parentally toxic dose levels.^[17]

Developmental Toxicity: A developmental toxicity study of chlorpyrifos in rats showed fetotoxic and teratogenic effects at a maternally toxic dose of 25 mg/kg/day.^[18] In another study, developmental toxicity was observed in rats at maternally toxic doses, but no teratogenic

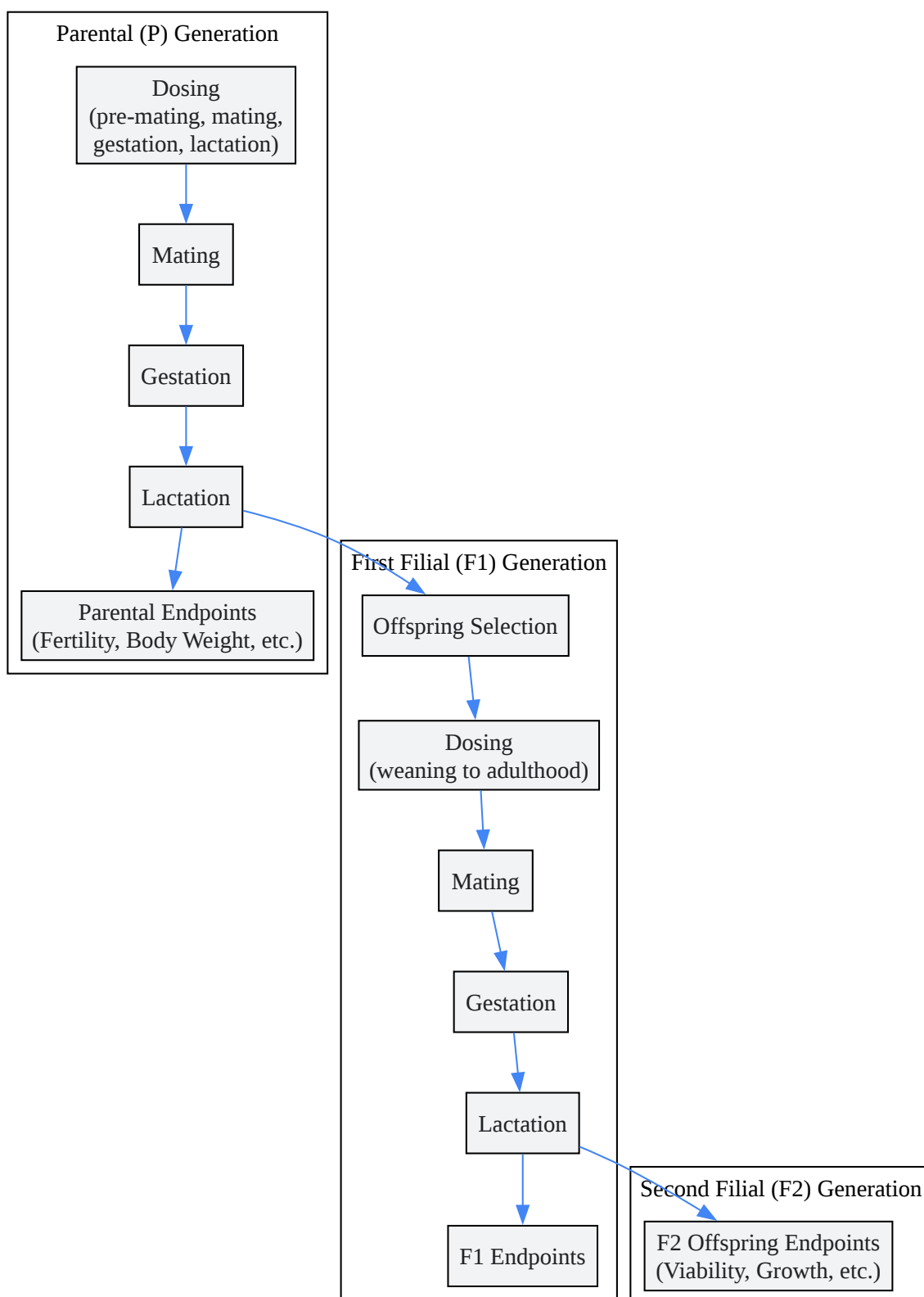
effects were noted.[19] A study in rabbits on a major metabolite of chlorpyrifos did not show fetotoxic or teratogenic effects even at maternally toxic doses.[19]

Table 4: Reproductive and Developmental Toxicity of Chlorpyrifos (Surrogate for Chlormephos)

Study Type	Species	NOAEL (Developmental)	LOAEL (Developmental)	Effects at Developmental LOAEL	Reference
Two-Generation Reproduction	Rat	1.0 mg/kg/day	5.0 mg/kg/day	Decreased pup body weight and increased pup mortality (F1 generation only)	[17]
Developmental	Rat	15 mg/kg/day	25 mg/kg/day	Decreased fetal weight and viability, increased fetal death and resorptions, increased variations	[18]
Developmental	Rabbit	>250 mg/kg/day (for metabolite TCP)	-	No effects observed	[19]

Experimental Protocol: Two-Generation Reproductive Toxicity Study (General Guideline - OECD 416)

- Test Species: Typically rats.[17]
- Generations: Two generations of animals are studied (P and F1), with the production of an F1 and F2 litter, respectively.
- Dosing: The test substance is administered continuously to the parental (P) generation before mating, during mating, gestation, and lactation. Dosing continues for the F1 generation through their maturation and production of the F2 generation.[2][17]
- Endpoints: Effects on male and female fertility, mating behavior, conception, gestation, parturition, lactation, and offspring viability, growth, and development are evaluated.[2][17]
The NOAEL for parental, reproductive, and offspring toxicity is determined.[17]



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Figure 4: General Workflow for a Two-Generation Reproductive Toxicity Study.

Conclusion

Chlormephos is a highly toxic organophosphate insecticide with a primary mechanism of action involving the inhibition of acetylcholinesterase. While acute toxicity data in mammals is available, there is a significant lack of publicly accessible, detailed information on its sub-chronic, chronic, genotoxic, carcinogenic, reproductive, and developmental effects. The information available on the closely related compound, chlorpyrifos, suggests that these endpoints are of potential concern. Further research and the public release of comprehensive toxicological studies are necessary for a complete risk assessment of **Chlormephos** in mammals. Researchers and professionals should exercise extreme caution when handling this compound due to its high acute toxicity.

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